![molecular formula C8H13NO3S B2828236 1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one CAS No. 2149850-33-7](/img/structure/B2828236.png)
1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one
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Overview
Description
1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is a heterocyclic organic compound with a thiazine ring system. Its chemical formula is C₈H₈N₂O₃S . The compound’s structure includes a thiazine core, which is a six-membered ring containing sulfur and nitrogen atoms. Thiazines are an intriguing class of compounds due to their potential biological activities and medicinal importance .
3.
Molecular Structure Analysis
The molecular structure of 1-(2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one consists of a thiazine ring fused with a propenone moiety. The presence of the thiazine ring imparts unique properties to the compound, making it an interesting candidate for further investigation. Detailed crystallographic studies may reveal additional insights into its three-dimensional arrangement .
4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it is essential to explore its reactivity. Investigating its behavior under various conditions, such as acidic or basic environments, can provide valuable information about its chemical versatility and potential applications .
properties
IUPAC Name |
1-(2-methyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-8(10)9-4-5-13(11,12)7(2)6-9/h3,7H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRQUZYISAHQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCS1(=O)=O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione |
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